molecular formula C8H9ClN2O B1367000 6-Chloro-N,N-dimethylnicotinamide CAS No. 54864-83-4

6-Chloro-N,N-dimethylnicotinamide

Cat. No. B1367000
CAS RN: 54864-83-4
M. Wt: 184.62 g/mol
InChI Key: BPMBBXCPGAFTCX-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

6-Chloronicotinoyl chloride (500 mg, 2.76 mmol) and triethylamine (0.576 ml, 4.13 mmol) were taken-up in THF (13.8 ml) under argon and cooled to 0° C. Dimethylamine hydrochloride (337 mg, 4.13 mmol) was dissolved in THF (2 ml) and added dropwise to the reaction mixture over 15 minutes. The mixture was maintained at 0° C. for 1 hour, warmed to room temperature, and stirred for 15 minutes. The reaction was then diluted with ethyl acetate and washed twice with brine. The aqueous layers were combined and back-extracted twice with ethyl acetate. The organic layers were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.576 mL
Type
reactant
Reaction Step Two
Quantity
337 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.8 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[CH2:11]([N:13](CC)[CH2:14]C)C.Cl.CNC>C1COCC1.C(OCC)(=O)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:13]([CH3:14])[CH3:11])=[O:7])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
0.576 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
337 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
13.8 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the reaction mixture over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at 0° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
WASH
Type
WASH
Details
washed twice with brine
EXTRACTION
Type
EXTRACTION
Details
back-extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C(=O)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.